9-Methylnonacosane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65820-59-9 |

|---|---|

Molecular Formula |

C30H62 |

Molecular Weight |

422.8 g/mol |

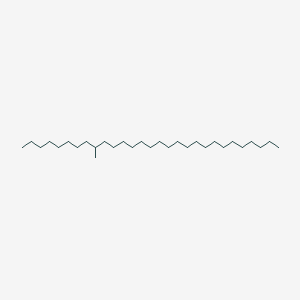

IUPAC Name |

9-methylnonacosane |

InChI |

InChI=1S/C30H62/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-25-27-29-30(3)28-26-24-11-9-7-5-2/h30H,4-29H2,1-3H3 |

InChI Key |

OLTHARGIAFTREU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

9-Methylnonacosane: A Key Player in Insect Chemical Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylnonacosane, a saturated branched alkane with the molecular formula C30H62, is a vital semiochemical in the intricate world of insect communication. As a prominent cuticular hydrocarbon (CHC), it plays a multifaceted role in mediating social behaviors, reproductive isolation, and ecological interactions. This technical guide delves into the biological significance of this compound, consolidating current research on its function as a contact pheromone, its potential role in nestmate recognition, and its biosynthesis. Detailed experimental protocols for its extraction and analysis are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in chemical ecology, entomology, and drug development.

Introduction

Cuticular hydrocarbons (CHCs) are a diverse class of lipids found on the epicuticle of insects, where they primarily serve to prevent desiccation.[1] Over evolutionary time, these compounds have been co-opted for a variety of communicative functions, acting as chemical signals that convey information about species, sex, reproductive status, and colony membership.[1][2] Among the vast array of CHCs, methyl-branched alkanes, such as this compound, are of particular interest due to their structural complexity and informational capacity.[3] This document provides a comprehensive overview of the biological significance of this compound, with a focus on its role in insect behavior and physiology.

Biological Functions of this compound

The primary biological significance of this compound lies in its role as a semiochemical, influencing the behavior of other insects. Its functions can be broadly categorized into reproductive signaling and social recognition.

Contact Sex Pheromone

In several insect species, this compound has been identified as a key component of the contact sex pheromone blend, mediating mate recognition and courtship behaviors. Unlike volatile pheromones that act over long distances, contact pheromones require physical touch for signal transmission.

A notable example is found in the cerambycid beetle, Megacyllene caryae. While (Z)-9-nonacosene is the major component of its contact sex pheromone, this compound is also present in the complex blend of cuticular hydrocarbons on the female's cuticle that elicits a mating response from the male upon antennal contact.[4][5]

Potential Role in Nestmate Recognition

In social insects, CHCs are the primary cues for nestmate recognition, enabling individuals to distinguish between colony members and intruders.[6] The specific blend of dozens of hydrocarbons on an individual's cuticle acts as a "colony signature." While the role of individual compounds is still being elucidated, the presence and relative abundance of branched alkanes like this compound are crucial for this chemical gestalt.

In the harvester ant Pogonomyrmex barbatus, this compound is a component of the cuticular hydrocarbon profile used to differentiate nestmates from non-nestmates.[7] Experiments using purified hydrocarbon extracts have shown that ants can perceive differences in CHC composition and use this information to inform their acceptance or rejection of other individuals.[7]

Quantitative Data on this compound Occurrence

The quantity of this compound on the insect cuticle can vary significantly between species, sexes, and even castes within a social insect colony. The following table summarizes available quantitative data.

| Insect Species | Sex/Caste | Relative Abundance (%) | Total Amount (ng/individual) | Reference |

| Pogonomyrmex barbatus (Harvester Ant) | Worker | 1.32 ± 0.11 | Not specified | [7] |

| Dasineura oleae (Olive Fruit Fly) | Virgin Female (0-12h) | Present | Not specified | [8] |

| Dasineura oleae (Olive Fruit Fly) | Mated Female (12-24h) | Present | Not specified | [8] |

| Piezodorus guildinii (Redbanded Stink Bug) | Not specified | Present | Not specified | [8] |

Biosynthesis of this compound

The biosynthesis of methyl-branched hydrocarbons in insects is a complex process that occurs primarily in specialized cells called oenocytes.[1] The pathway involves the coordinated action of several enzyme systems. While the specific pathway for this compound has not been fully elucidated in all species, a general proposed pathway for the biosynthesis of methyl-branched alkanes is as follows:

-

Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids by fatty acid synthase (FAS). For methyl-branched alkanes, a methylmalonyl-CoA is incorporated into the growing acyl chain instead of a malonyl-CoA at a specific elongation step, leading to the formation of a methyl-branched fatty acid precursor.[9]

-

Elongation: The methyl-branched fatty acid is then elongated by a series of elongase enzymes to produce a long-chain methyl-branched fatty acyl-CoA.

-

Reduction to Aldehyde: The fatty acyl-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation: Finally, the fatty aldehyde undergoes oxidative decarbonylation, catalyzed by a cytochrome P450 enzyme, to yield the final methyl-branched hydrocarbon, this compound.[1]

The stereochemistry of the methyl branch is highly conserved, with insects typically producing the (R)-enantiomer.[10]

Experimental Protocols

The identification and quantification of this compound from insect samples primarily rely on gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for key experimental procedures.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle.

Materials:

-

Live or frozen insect samples

-

Hexane (B92381) (analytical grade)

-

Glass vials with Teflon-lined caps

-

Microsyringe

-

Vortex mixer

-

Nitrogen gas stream evaporator

Protocol:

-

Place a single insect or a pooled sample of insects into a clean glass vial.

-

Add a sufficient volume of hexane to completely submerge the insect(s) (typically 200-500 µL per insect).

-

Gently agitate the vial for 5-10 minutes. For more robust insects, brief vortexing can be employed.

-

Carefully remove the insect(s) from the vial.

-

The hexane extract now contains the CHCs. To concentrate the sample, evaporate the solvent under a gentle stream of nitrogen gas.

-

Re-dissolve the dried extract in a smaller, known volume of hexane (e.g., 50 µL) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes

-

Ramp 1: Increase to 320 °C at a rate of 5 °C/min

-

Hold at 320 °C for 10 minutes

-

-

MSD Transfer Line Temperature: 290 °C

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Scan Speed: Normal

Data Analysis:

-

Identification: this compound is identified by its retention time and its characteristic mass spectrum, which will show a molecular ion (M+) at m/z 422 and specific fragmentation patterns corresponding to the loss of alkyl groups at the branch point.

-

Quantification: The amount of this compound can be determined by comparing the peak area of the compound to the peak area of an internal standard of known concentration.

Conclusion and Future Directions

This compound is a significant cuticular hydrocarbon with demonstrated roles in insect chemical communication, particularly as a contact sex pheromone and a potential cue for nestmate recognition. Its biosynthesis from common fatty acid precursors highlights the elegance of insect metabolic pathways in generating chemical diversity. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and other semiochemicals.

Future research should focus on several key areas. A broader phylogenetic survey of the occurrence and abundance of this compound would provide valuable insights into its evolutionary history as a chemical signal. Further elucidation of its specific biosynthetic pathway, including the identification of the key enzymes involved, could open avenues for the development of novel pest management strategies that disrupt chemical communication. Finally, detailed behavioral assays are needed to fully understand the role of this compound in the complex chemical cocktails that govern insect social interactions. For professionals in drug development, understanding the biosynthesis and perception of such compounds could inspire novel targets for insecticides or repellents that are highly specific and environmentally benign.

References

- 1. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eje.cz [eje.cz]

- 3. researchgate.net [researchgate.net]

- 4. (Z)-9-nonacosene-major component of the contact sex pheromone of the beetle Megacyllene caryae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Learning Distinct Chemical Labels of Nestmates in Ants [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. iris.sssup.it [iris.sssup.it]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

The Discovery and Isolation of 9-Methylnonacosane in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylnonacosane is a methyl-branched cuticular hydrocarbon (CHC) found on the epicuticle of various insect species. Initially identified as part of the complex waxy layer that protects insects from desiccation, this compound has garnered significant interest for its role in chemical communication, acting as a contact pheromone that can mediate social interactions, species recognition, and mating behaviors. This technical guide provides an in-depth overview of the discovery, isolation, and analysis of this compound in insects, detailing the experimental protocols for its extraction and identification, summarizing quantitative data, and illustrating the relevant biological pathways.

Discovery and Significance

The identification of this compound is intrinsically linked to the broader study of insect cuticular hydrocarbons. Early research focused on the chemical composition of the insect cuticle, revealing a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes. While pinpointing a single seminal paper for the discovery of every CHC is challenging, the work on the chemical ecology of the German cockroach, Blattella germanica, and various beetle species has been instrumental in identifying this compound as a significant component of their cuticular profiles.

Functionally, this compound is a key player in contact chemoreception. Unlike volatile pheromones that act over a distance, this non-volatile hydrocarbon requires direct contact for perception, typically through the insect's antennae or gustatory receptors on the tarsi. It often functions as part of a chemical signature, where the presence and relative abundance of this compound and other CHCs convey specific information. For instance, in the beetle Megacyllene caryae, it is a component of the female's contact sex pheromone blend that elicits mating behavior in males.[1] In social insects, CHCs, including this compound, are crucial for nestmate recognition and maintaining colony cohesion.

Quantitative Analysis of this compound

The quantity of this compound can vary significantly between species, sexes, and even castes within social insects. The following table summarizes the reported quantitative data for this compound in select insect species.

| Insect Species | Sex/Caste | Method of Analysis | Relative Abundance (%) | Absolute Amount (µ g/insect ) | Reference |

| Blattella germanica (German Cockroach) | Male | GC-MS | 13.55 | 41.0 (as part of a mix of methylnonacosanes) | [2][3] |

| Blattella germanica (German Cockroach) | Female | GC-MS | 7.57 | - | [2] |

| Megacyllene caryae (Hickory Borer Beetle) | Female | GC-MS | Present in blend | - | [1] |

Experimental Protocols

The isolation and identification of this compound from insects primarily involve solvent extraction of the cuticular hydrocarbons followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons

This protocol describes a standard solvent wash method for extracting CHCs from whole insect bodies.

Materials:

-

Insect specimens (fresh or frozen)

-

Hexane (B92381) (HPLC grade)

-

Glass vials with Teflon-lined caps

-

Micropipette

-

Vortex mixer

-

Nitrogen gas stream evaporator

Procedure:

-

Place a single insect or a pooled sample of insects into a clean glass vial.

-

Add a sufficient volume of hexane to completely submerge the insect(s). The volume will depend on the size of the insect, but typically ranges from 200 µL to 2 mL.

-

Gently agitate the vial for 5-10 minutes. For more robust insects, a brief vortexing step can be included.

-

Carefully remove the insect(s) from the vial, ensuring minimal loss of the solvent.

-

The resulting hexane extract contains the cuticular lipids.

-

To concentrate the sample, evaporate the hexane under a gentle stream of nitrogen gas until the desired volume is reached. Be careful not to evaporate to complete dryness as this can lead to the loss of more volatile components.

-

The concentrated extract is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for analyzing CHC extracts to identify and quantify this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

GC Conditions:

-

Injector Temperature: 250-300 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50-150 °C (hold for 1-2 minutes)

-

Ramp: 10-20 °C/min to 300-320 °C

-

Final hold: 10-20 minutes

-

-

Transfer Line Temperature: 280-300 °C

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Scan Speed: Normal

Data Analysis:

-

Identification: this compound is identified by its retention time and its mass spectrum. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion (m/z 422.8) and key fragment ions resulting from the cleavage at the methyl branch.

-

Quantification: The relative abundance of this compound is determined by integrating the peak area of the corresponding chromatographic peak and expressing it as a percentage of the total integrated peak area of all identified hydrocarbons. For absolute quantification, an internal standard of a known concentration (e.g., n-alkane not present in the sample) is added to the extract before GC-MS analysis.

Biological Pathways

Biosynthesis of this compound

Methyl-branched CHCs are synthesized in specialized cells called oenocytes. The biosynthesis involves the elongation of fatty acid chains with the incorporation of a methyl group from methylmalonyl-CoA.

Caption: Biosynthesis of this compound in insect oenocytes.

Contact Chemoreception Signaling Pathway

The perception of this compound and other CHCs occurs through direct contact with gustatory or olfactory receptors on the insect's cuticle, primarily the antennae and tarsi. This triggers a signaling cascade that leads to a behavioral response. Recent studies in social insects have identified a specific subfamily of odorant receptors (Ors) that are tuned to detect CHCs.[4][5]

Caption: Generalized pathway for contact chemoreception of CHCs.

Future Directions and Applications

The study of this compound and other insect cuticular hydrocarbons holds significant potential for the development of novel pest management strategies. By understanding the specific CHCs that mediate critical behaviors like mating and aggregation, it may be possible to develop species-specific attractants or repellents. For instance, disrupting the perception of contact sex pheromones could interfere with reproduction in pest species. Furthermore, the enzymes involved in the biosynthesis of these compounds represent potential targets for the development of new insecticides. For drug development professionals, the highly specific nature of insect chemoreceptors and their signaling pathways could provide inspiration for the design of novel therapeutic agents that target similar receptor families in other organisms. Continued research into the precise structure-activity relationships of these compounds and their receptors will be crucial for unlocking these applications.

References

- 1. (Z)-9-nonacosene-major component of the contact sex pheromone of the beetle Megacyllene caryae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEASUREMENT OF THE COMPOSITIONS AND CONTENTS OF THE AGGREGATION PHEROMONE FROM GERMAN COCKROACH,BLATTELLA GERMANICA [apmes.magtechjournal.com]

- 3. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 4. Specialized odorant receptors in social insects that detect cuticular hydrocarbon cues and candidate pheromones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

9-Methylnonacosane: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylnonacosane is a saturated, branched-chain hydrocarbon belonging to the class of methylalkanes. As a component of the epicuticular wax layer in various organisms, it plays a crucial role in chemical communication and physiological processes. This technical guide provides a comprehensive overview of the natural sources, occurrence, and methodologies for the study of this compound, with a focus on its presence in insects and plants.

Natural Sources and Occurrence

In the Insect Kingdom

This compound has been identified as a significant component of the cuticular hydrocarbons (CHCs) in several insect species, where it often functions as a semiochemical, particularly as a contact sex pheromone.

One of the most well-documented occurrences of this compound is in the cuticular wax of the female longhorned beetle, Megacyllene caryae. In this species, it is part of a complex blend of straight-chain and other methyl-branched alkanes that mediate mate recognition upon physical contact.[1] While the complete quantitative profile of all components is not fully detailed in the primary literature, this compound is listed as one of the key methyl-branched hydrocarbons present on the female's cuticle.[1]

The presence of methyl-branched alkanes is a common feature in the CHC profiles of many insect orders, including Coleoptera. These compounds contribute to the waterproofing of the cuticle and are integral to the intricate chemical signaling systems used for species and mate recognition.

In the Plant Kingdom

The occurrence of this compound in the plant kingdom is less extensively documented than in insects. However, studies on plant epicuticular waxes have revealed the presence of various long-chain alkanes, including methyl-branched isomers.

Research on the cuticular wax of Triticum aestivum (wheat) has identified a series of internally methyl-branched alkanes.[2] Specifically, alkanes with methyl branches at the C-11 and C-13 positions were found for even-numbered carbon chains, while a C-12 branch was common for odd-numbered chains.[2] Although this compound was not explicitly identified in this study, the presence of other internally branched methylalkanes suggests that it could be a constituent of the epicuticular wax in certain plant species. Plant waxes are complex mixtures, and the specific composition can vary significantly between species and even different parts of the same plant.[3]

Quantitative Data

Specific quantitative data on the abundance of this compound is limited in the available scientific literature. While its presence has been confirmed in various insect species, detailed compositional analyses providing the relative percentage of this specific isomer are not consistently reported.

The following table summarizes the qualitative occurrence of this compound and related compounds in selected natural sources.

| Organism/Source | Compound Class | Specific Compound(s) Identified | Role/Significance | Reference |

| Megacyllene caryae (female beetle) | Methyl-branched alkane | This compound (9Me-C29) | Component of contact sex pheromone | [1] |

| Triticum aestivum (wheat) | Methyl-branched alkane | Series of internally methyl-branched alkanes (C11, C12, C13 branches) | Component of epicuticular wax | [2] |

Experimental Protocols

The extraction and analysis of this compound from natural sources typically involve a multi-step process. The following is a generalized protocol based on methodologies reported for the analysis of insect cuticular hydrocarbons.

Extraction of Cuticular Lipids

-

Objective: To isolate the total lipid fraction from the cuticle of the organism.

-

Procedure:

-

Whole organisms (e.g., insects) are submerged in a non-polar solvent, most commonly hexane (B92381).

-

The sample is gently agitated for a period of 5-10 minutes to dissolve the cuticular waxes.

-

The solvent is then carefully transferred to a clean vial, leaving the organism behind. This process can be repeated to ensure complete extraction.

-

The solvent is evaporated under a gentle stream of nitrogen to concentrate the lipid extract.

-

Fractionation of the Lipid Extract

-

Objective: To separate the hydrocarbon fraction, containing this compound, from other lipid classes such as fatty acids, alcohols, and esters.

-

Procedure:

-

A small column is packed with silica (B1680970) gel.

-

The concentrated lipid extract is dissolved in a small volume of hexane and applied to the top of the column.

-

The hydrocarbon fraction is eluted from the column using hexane.

-

More polar lipid classes can be subsequently eluted using solvents of increasing polarity, such as dichloromethane (B109758) and methanol.

-

The hexane fraction containing the alkanes is collected and concentrated.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify the individual components of the hydrocarbon fraction.

-

Procedure:

-

The concentrated hydrocarbon fraction is reconstituted in a small volume of hexane.

-

An aliquot of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).

-

The GC oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interaction with the column's stationary phase.

-

The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and fragments them in a characteristic pattern.

-

The mass spectrum of each compound is compared to known standards and spectral libraries for identification. This compound can be identified by its characteristic retention time and mass spectrum.

-

Quantification is typically achieved by comparing the peak area of the compound of interest to that of an internal standard of known concentration.

-

Signaling and Logical Relationships

Biosynthesis of this compound in Insects

The biosynthesis of methyl-branched hydrocarbons in insects follows a modified fatty acid synthesis pathway. The key step is the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit, which introduces a methyl branch into the growing acyl chain. This is followed by several cycles of elongation, reduction to an aldehyde, and finally, decarbonylation to yield the final hydrocarbon.

Caption: Biosynthesis of this compound in insects.

Experimental Workflow for Analysis

The process of analyzing this compound from an insect sample follows a logical and sequential workflow, from sample collection to final data analysis.

References

The Biosynthesis of Branched Alkanes in Insects: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes are crucial components of the insect cuticular hydrocarbon (CHC) profile, playing vital roles in preventing desiccation and mediating chemical communication. The biosynthesis of these complex molecules involves a specialized pathway that modifies general fatty acid synthesis. This technical guide provides an in-depth exploration of the core biosynthetic pathway of branched alkanes in insects, detailing the key enzymes, their substrate specificities, and the experimental methodologies used to elucidate this fundamental biological process. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding.

Introduction

Insect cuticular hydrocarbons are a diverse mixture of straight-chain alkanes, alkenes, and methyl-branched alkanes that form a waxy layer on the epicuticle.[1][2] This layer is essential for terrestrial survival, as it minimizes water loss.[1][2] Furthermore, the specific composition of the CHC profile serves as a chemical signature for species and sex recognition, nestmate communication in social insects, and as contact pheromones.[1][2] Methyl-branched alkanes, in particular, offer a high degree of structural diversity, making them well-suited for complex chemical signaling. The biosynthesis of these branched molecules occurs primarily in specialized cells called oenocytes and involves a multi-step enzymatic cascade.[1] Understanding this pathway is not only fundamental to insect biology but also holds potential for the development of novel, species-specific pest control strategies and for biotechnological applications in hydrocarbon production.

The Core Biosynthetic Pathway

The synthesis of branched alkanes in insects begins with precursors from primary metabolism and proceeds through a series of elongation, reduction, and final modification steps. The key differentiator from straight-chain alkane synthesis is the incorporation of a methyl branch donor, typically methylmalonyl-CoA, by a specialized fatty acid synthase.

Initiation and Branching: Fatty Acid Synthase (FAS)

The initial steps of branched-chain fatty acid synthesis are catalyzed by fatty acid synthase (FAS). In contrast to the typical use of malonyl-CoA for chain elongation in straight-chain fatty acid synthesis, the formation of a methyl branch requires the incorporation of methylmalonyl-CoA.[1][3] The ketoacyl synthase (KS) domain of FAS is critical in determining the substrate specificity and the rate of branched-chain fatty acid production.[3][4]

Studies on metazoan FAS have shown a lower turnover number when utilizing methylmalonyl-CoA compared to malonyl-CoA, suggesting that the incorporation of the methyl branch is a rate-limiting step.[1][3] The stereochemistry of the methyl branch is highly conserved across insect orders, with the (R)-configuration being predominant.[5]

Chain Elongation: Fatty Acid Elongases

Following the initial synthesis of a branched-chain fatty acyl-CoA, a series of membrane-bound fatty acid elongase enzymes catalyze the further extension of the carbon chain.[6][7] These elongases sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. The substrate specificity of the elongase enzymes plays a crucial role in determining the final chain length of the hydrocarbon precursors.[7][8]

Reduction to Aldehydes: Fatty Acyl-CoA Reductases (FARs)

The very-long-chain fatty acyl-CoAs are then reduced to their corresponding aldehydes by fatty acyl-CoA reductases (FARs).[9][10] This is a critical step, as the resulting long-chain aldehyde is the direct precursor for the final hydrocarbon product. Insect FARs can exhibit narrow substrate specificity, with some enzymes preferentially reducing specific chain-length acyl-CoAs.[9]

Final Decarbonylation: Cytochrome P450 Enzymes (CYP4G)

The terminal step in branched alkane biosynthesis is the oxidative decarbonylation of the long-chain aldehyde to a hydrocarbon with one less carbon atom. This reaction is catalyzed by a highly conserved, insect-specific family of cytochrome P450 enzymes, the CYP4G subfamily.[11][12] This process involves the release of the aldehyde's carbonyl carbon as carbon dioxide.[11] The hydrophobic nature of both the substrate and the product, along with the enzyme's slow turnover, has made detailed kinetic analysis of CYP4G enzymes challenging.[11]

Quantitative Data

A comprehensive understanding of the branched alkane biosynthetic pathway requires quantitative data on enzyme kinetics and the relative abundance of the resulting hydrocarbon products. While detailed kinetic parameters for all enzymes across various insect species are not yet fully available, the following tables summarize the currently known data.

| Enzyme Family | Substrate(s) | Product(s) | Key Kinetic Parameters / Notes |

| Fatty Acid Synthase (FAS) | Acetyl-CoA, Methylmalonyl-CoA, Malonyl-CoA | Methyl-branched fatty acyl-CoAs | The ketoacyl synthase (KS) domain dictates substrate specificity and the speed of production. A lower turnover number is observed with methylmalonyl-CoA compared to malonyl-CoA.[1][3] |

| Fatty Acid Elongases | Very-long-chain fatty acyl-CoAs, Malonyl-CoA | Longer-chain fatty acyl-CoAs | Substrate specificity determines the final chain length of the hydrocarbon precursors.[7][8] |

| Fatty Acyl-CoA Reductases (FARs) | Very-long-chain fatty acyl-CoAs | Very-long-chain fatty aldehydes | Exhibit narrow substrate specificity for particular chain lengths.[9] |

| Cytochrome P450 (CYP4G) | Very-long-chain fatty aldehydes | Branched alkanes (n-1) + CO2 | The considerable hydrophobicity of substrates and products and the sluggishness of the enzyme have prevented dependable kinetic constant determination.[11] |

Table 1: Key Enzymes in Branched Alkane Biosynthesis and their Characteristics.

| Insect Species (Order) | Major Branched Alkanes | Relative Abundance (%) | Reference |

| Blattella germanica (Blattodea) | 3,11-Dimethylnonacosane | Major component | [13] |

| Drosophila melanogaster (Diptera) | 2-Methylalkanes (C23-C29) | Varies with sex and strain | [14] |

| Muscidifurax spp. (Hymenoptera) | Monomethyl- and dimethylalkanes | Varies by species and sex | [15] |

| Vespa velutina nigrithorax (Hymenoptera) | Monomethyl- and dimethylalkanes | Varies by caste | [16] |

Table 2: Examples of Major Branched Alkanes and their Relative Abundance in Select Insect Species.

Experimental Protocols

The elucidation of the branched alkane biosynthetic pathway has been made possible through a combination of biochemical and molecular techniques. The following sections provide an overview of the key experimental protocols.

Cuticular Hydrocarbon Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the foundational method for identifying and quantifying the composition of an insect's CHC profile.

Protocol:

-

Extraction: Individual or pooled insects are submerged in a non-polar solvent, typically hexane (B92381), for 5-10 minutes to dissolve the cuticular lipids.[17][18][19] The number of insects required varies depending on the species and life stage.[19]

-

Fractionation (Optional): The crude extract can be fractionated using silica (B1680970) gel chromatography to separate hydrocarbons from more polar lipids.[15]

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the hydrocarbon sample.[15]

-

GC-MS Analysis: The concentrated sample is reconstituted in a small volume of hexane and injected into a gas chromatograph coupled to a mass spectrometer.[17][18]

-

GC Conditions: A typical temperature program involves an initial hold at a low temperature, followed by a ramp to a high temperature to elute the long-chain hydrocarbons.[15][18]

-

MS Analysis: Mass spectra are collected in electron ionization (EI) mode. The fragmentation patterns are used to identify the structure of the hydrocarbons, including the position of methyl branches.[15]

-

-

Quantification: The relative abundance of each hydrocarbon is determined by integrating the area of its corresponding peak in the chromatogram.[16]

Radiolabeling Studies for Pathway Elucidation

Radiolabeling experiments are used to trace the metabolic fate of precursors and confirm their incorporation into branched alkanes.

Protocol:

-

Precursor Selection: A radiolabeled precursor, such as [1-¹⁴C]propionate (a precursor to methylmalonyl-CoA), is chosen.[13]

-

Injection: The radiolabeled precursor is injected into the insect hemocoel.[13]

-

Incubation: The insect is incubated for a specific period to allow for the metabolism of the precursor.

-

CHC Extraction and Analysis: The CHCs are extracted as described in section 4.1.

-

Radioactivity Detection: The radioactivity of the hydrocarbon fraction is measured using a scintillation counter to confirm the incorporation of the radiolabel.

Gene Function Analysis using RNA Interference (RNAi)

RNAi is a powerful tool for knocking down the expression of specific genes to investigate their function in the biosynthetic pathway.

Protocol:

-

dsRNA Synthesis: Double-stranded RNA (dsRNA) corresponding to the target gene (e.g., a specific FAS, elongase, FAR, or CYP4G gene) is synthesized in vitro.[20][21]

-

dsRNA Injection: The dsRNA is injected into the insect at an appropriate life stage (e.g., larva, pupa, or adult).[21][22]

-

Gene Knockdown Verification: The efficiency of gene knockdown is confirmed by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR).[20]

Heterologous Expression of Biosynthetic Enzymes

To characterize the specific function and substrate specificity of an enzyme, it can be expressed in a heterologous system, such as insect cells (using a baculovirus expression system) or yeast.[9][23][24]

Protocol:

-

Gene Cloning: The coding sequence of the target enzyme is cloned into an appropriate expression vector.

-

Host Cell Transfection/Transformation: The expression vector is introduced into the host cells (e.g., Sf9 insect cells).[9]

-

Protein Expression and Purification: The recombinant protein is expressed and purified from the host cells.

-

Enzyme Assays: The purified enzyme is incubated with a range of potential substrates (e.g., different chain-length fatty acyl-CoAs for a FAR), and the products are analyzed by techniques such as GC-MS or HPLC.[9] This allows for the determination of the enzyme's substrate specificity and kinetic parameters.

Visualizing the Pathway and Workflows

To further clarify the complex processes involved in branched alkane biosynthesis, the following diagrams illustrate the core pathway and a typical experimental workflow.

Figure 1: The core biosynthesis pathway of branched alkanes in insects.

Figure 2: A typical experimental workflow for investigating the branched alkane biosynthesis pathway.

Conclusion and Future Directions

The biosynthesis of branched alkanes in insects is a complex and highly regulated process that is fundamental to their survival and communication. Significant progress has been made in identifying the key enzymes and outlining the core pathway. However, several areas warrant further investigation. A more detailed understanding of the kinetic properties and substrate specificities of the enzymes involved, particularly the CYP4G family, is needed. Furthermore, the regulatory mechanisms that control the expression of these biosynthetic genes and lead to the diverse CHC profiles observed in different species, sexes, and castes remain largely unexplored. Future research combining advanced analytical techniques, molecular biology, and genomics will continue to unravel the intricacies of this fascinating pathway, potentially opening new avenues for the development of innovative pest management strategies and biotechnological applications.

References

- 1. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discrimination of Diptera order insects based on their saturated cuticular hydrocarbon content using a new microextraction procedure and chromatographic analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Expression of Elongase‐ and Desaturase‐Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. catalogue.curtin.edu.au [catalogue.curtin.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 14. [논문]Drosophila melanogaster fatty acid synthetase - Characteristics and effect of protease inhibitors [scienceon.kisti.re.kr]

- 15. core.ac.uk [core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]

- 20. Knock down of target genes by RNA interference in the embryos of lepidopteran insect, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Knockdown of Genes Involved in Transcription and Splicing Reveals Novel RNAi Targets for Pest Control [frontiersin.org]

- 22. RNAi in Insects: A Revolution in Fundamental Research and Pest Control Applications [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

The Understated Communicator: 9-Methylnonacosane as a Key Component in Beetle Contact Pheromone Blends

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of insect communication is dominated by a complex lexicon of chemical cues. Among these, contact pheromones play a pivotal role in mate recognition and other close-range interactions. While volatile pheromones have long been a focus of research, the less conspicuous, non-volatile hydrocarbons present on the insect cuticle are emerging as critical mediators of behavior. This technical guide delves into the significance of 9-methylnonacosane, a methyl-branched alkane, as a crucial component of contact pheromone blends in beetles (Coleoptera). While rarely acting in isolation, its presence and relative abundance within a complex hydrocarbon profile can be a deciding factor in eliciting a behavioral response. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its study, and a conceptual framework for its mode of action.

Data Presentation: Behavioral Responses to Hydrocarbon Blends Containing this compound

Quantitative data on the behavioral effects of isolated this compound is limited, as it typically functions as part of a synergistic blend of cuticular hydrocarbons (CHCs). The following table summarizes findings from studies on the longhorned beetle Megacyllene caryae, where this compound (9-Me-C29) was tested as part of a reconstructed blend of methyl-branched alkanes.

| Species | Compound/Blend Tested | Dosage | Bioassay Type | Behavioral Response Observed | Quantitative Result | Reference |

| Megacyllene caryae | Blend of synthetic methyl-branched alkanes (including 9-Me-C29) | Not specified | Arena Bioassay | Orientation, Arrestment, Body Alignment, Mounting | Limited response | [1][2] |

| Megacyllene caryae | Blend of synthetic monoenes (e.g., (Z)-9-nonacosene) | Not specified | Arena Bioassay | Full mating sequence | Strong response | [1][2] |

Note: The primary takeaway from available studies is that while methyl-branched alkanes like this compound are integral to the cuticular profile, the monoenes appear to be the key elicitors of the full mating sequence in species like M. caryae. The role of this compound is likely modulatory or part of a species-specific chemical signature that requires the presence of other, more active compounds.

Experimental Protocols

The study of contact pheromones like this compound involves a multi-step process from extraction and identification to behavioral validation.

Pheromone Extraction and Analysis

Objective: To extract and identify the chemical components of the beetle's cuticular hydrocarbon profile.

Methodologies:

-

Solvent Extraction:

-

Individual beetles are submerged in a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids without extracting internal lipids.

-

The solvent is then carefully removed and concentrated under a gentle stream of nitrogen.

-

The resulting extract is analyzed using coupled Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual hydrocarbon components.[1][2]

-

-

Solid-Phase Microextraction (SPME):

-

A SPME fiber (e.g., coated with polydimethylsiloxane) is gently wiped over the cuticle of a live or freeze-killed beetle. This method is less invasive and is thought to provide a more accurate representation of the hydrocarbons a male might encounter during antennal contact.[1][2]

-

The fiber is then directly inserted into the injection port of a GC-MS for thermal desorption and analysis.

-

Chemical Identification

Objective: To definitively identify this compound and other compounds in the extract.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

The hydrocarbon extract is injected into a gas chromatograph equipped with a non-polar capillary column.

-

The retention time of the peaks is compared with that of authentic standards of this compound and other hydrocarbons.

-

The mass spectrum of the unknown compound is compared with the library spectra and the fragmentation pattern of the authentic standard. Methyl-branched alkanes show characteristic fragmentation patterns that allow for the determination of the branch position.

-

Behavioral Bioassays

Objective: To determine the behavioral activity of this compound, either alone or in blends.

Methodologies:

-

Arena Bioassay with Decoys:

-

A dead female beetle is washed with a solvent to remove her native CHCs, creating a "decoy".

-

The decoy is then treated with a synthetic version of this compound or a blend of compounds dissolved in a solvent. A solvent-only control is also prepared.

-

Male beetles are introduced into an arena with the treated decoy, and their behaviors are observed and recorded. Key behaviors to score include: orientation towards the decoy, arrestment (stopping and investigating), antennal contact, mounting, and copulation attempts.[1][2]

-

-

Glass Dummy Bioassay:

-

A small glass rod or another inert object is used as a dummy.

-

The dummy is coated with the synthetic compound(s) of interest.

-

The response of male beetles to the treated dummy is observed and quantified.

-

Mandatory Visualizations

Experimental Workflow for Contact Pheromone Identification

Caption: Workflow for the extraction, identification, and behavioral validation of contact pheromones.

Hypothesized Signaling Pathway for Contact Chemoreception

Caption: A generalized model of the contact pheromone signaling pathway in beetles.

Conclusion

This compound represents a class of methyl-branched alkanes that are integral to the chemical language of beetles. While not typically a standalone "super-stimulus," its role within a complex cuticular hydrocarbon blend is crucial for species-specific mate recognition. Future research should focus on elucidating the precise synergistic effects of this compound with other CHCs and identifying the specific gustatory receptors responsible for its detection. A deeper understanding of these mechanisms holds potential for the development of novel, species-specific pest management strategies that disrupt mating behaviors.

References

The Role of 9-Methylnonacosane in Insect Species Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are a diverse class of epicuticular lipids that play a crucial role in preventing desiccation and mediating chemical communication in insects. Among these, methyl-branched alkanes are of particular importance in conveying species-specific signals for mate and nestmate recognition. This technical guide focuses on 9-methylnonacosane, a monomethyl-branched alkane, and its putative role in species recognition. While direct, extensive research on this compound is limited, this document synthesizes available data on this molecule and related methyl-branched CHCs to provide a comprehensive overview of its chemical properties, analytical methods for its detection, and its biological significance in insect communication. The guide details experimental protocols for CHC analysis and behavioral bioassays, and illustrates the underlying signaling pathways involved in chemoreception.

Introduction: The Chemical Language of Insects

Insects inhabit a world rich in chemical cues that govern their social interactions, reproductive behaviors, and survival. The insect cuticle is coated with a complex layer of lipids, primarily composed of cuticular hydrocarbons (CHCs), which are long-chain saturated and unsaturated hydrocarbons.[1][2] While initially evolved as a barrier to water loss, these compounds have been co-opted as a sophisticated communication system.[1][2] The composition of this CHC profile is often species-specific and can vary with sex, age, and social status, providing a chemical signature for recognition.[3][4]

Methyl-branched alkanes, a major class of CHCs, are particularly significant in conveying information for species and mate recognition.[5][6] The position and stereochemistry of the methyl group, along with the chain length of the alkane, contribute to the specificity of the chemical signal.[6] this compound is a C30 monomethyl-branched alkane that has been identified in the cuticular hydrocarbon profiles of various insect species. Its presence and relative abundance are believed to contribute to the unique chemical fingerprint that allows insects to distinguish conspecifics from other species.

Quantitative Data on this compound and Related CHCs

The precise role of this compound in species recognition is inferred from its presence in species-specific CHC blends. The following table summarizes the occurrence and relative abundance of this compound and other relevant methyl-branched alkanes in selected insect species. It is important to note that many studies identify "methylnonacosane" without specifying the exact isomeric position.

| Species | Compound | Relative Abundance (%) | Method of Analysis | Reference |

| Dasineura oleae (Olive fruit fly) | This compound | Present (qualitative) | GC-MS | [4] |

| Lariophagus distinguendus (Parasitoid wasp) | 3-Methylheptacosane | Key Pheromone Component | GC-MS | [7] |

| Megacyllene caryae (Longhorned beetle) | This compound | Present in females | GC-MS | [8] |

| Drosophila melanogaster (Fruit fly) | Methyl-branched alkanes | Lower levels detected by SPME-GC-MS compared to solvent extraction | SPME-GC-MS | [1] |

| Melipona bicolor (Stingless bee) | C29 (Nonacosane) and C29:1 (Nonacosene) | Major components | GC-MS | [3] |

Note: The quantitative data for specific isomers of methylnonacosane across a wide range of species for direct comparison of its role in species recognition is not extensively available in the current literature. The table includes data on closely related compounds to illustrate the importance of methyl-branched alkanes in insect chemical communication.

Experimental Protocols

Extraction and Analysis of Cuticular Hydrocarbons

The analysis of CHCs is a critical step in understanding their role in chemical communication. The following is a generalized protocol for the extraction and analysis of CHCs from insect samples using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1.1. Sample Preparation and Extraction

-

Sample Collection: Collect individual insects and freeze them at -20°C. For smaller insects, pooling multiple individuals may be necessary.

-

Solvent Extraction: Submerge the frozen insect(s) in a glass vial containing 1.5 mL of high-purity hexane (B92381) for 10 minutes. This solvent wash dissolves the CHCs from the cuticle.

-

Purification:

-

Prepare a silica (B1680970) gel column by packing a Pasteur pipette with a small plug of glass wool followed by approximately 500 mg of activated silica gel.

-

Transfer the hexane extract onto the silica gel column.

-

Elute the hydrocarbons with an additional 3 mL of hexane, collecting the eluate in a clean glass vial. This step separates the nonpolar hydrocarbons from more polar lipids.

-

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen until the sample is concentrated to a final volume of approximately 50 µL.

3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject 1-2 µL of the concentrated CHC extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 40°C/min.

-

Ramp 2: Increase to 320°C at a rate of 5°C/min.

-

Final hold: 320°C for 10 minutes.

-

-

Injector Temperature: 280°C in splitless mode.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Source Temperature: 230°C.

-

-

Data Analysis:

-

Identify individual CHC components by comparing their mass spectra and retention times with those of authentic standards and published libraries.

-

Quantify the relative abundance of each compound by integrating the peak area in the total ion chromatogram.

-

Behavioral Bioassays

To determine the behavioral activity of this compound, a dummy bioassay can be employed. This assay tests whether the application of a synthetic compound to an inert object can elicit a behavioral response in the test insect.

3.2.1. Preparation of Dummies and Test Arenas

-

Dummy Preparation:

-

Use small, inert objects as dummies (e.g., small glass beads or solvent-washed dead insects of a related, non-stimulatory species).

-

Thoroughly clean the dummies by sonicating them in hexane to remove any residual organic compounds.

-

-

Test Compound Application:

-

Prepare a solution of synthetic this compound in a volatile solvent like hexane at a biologically relevant concentration (e.g., 1 µg/µL). The exact concentration should be determined from the quantitative analysis of natural CHC profiles.

-

Apply a known amount of the solution (e.g., 1 µL) to the surface of the dummy.

-

For the control, apply the same volume of the pure solvent to another set of dummies.

-

Allow the solvent to evaporate completely, leaving a coating of the test compound on the dummy.

-

-

Arena Setup:

-

Use a small petri dish or a similar enclosed arena for the bioassay.

-

Place a treated dummy and a control dummy at opposite sides of the arena.

-

3.2.2. Behavioral Observation

-

Insect Acclimation: Acclimate the test insect (e.g., a male of the species of interest) to the test conditions for a few minutes before introducing it to the arena.

-

Introduction of the Insect: Gently introduce the insect into the center of the arena, equidistant from the two dummies.

-

Observation Period: Record the insect's behavior for a set period (e.g., 5-10 minutes).

-

Quantification of Behaviors: Record the frequency and duration of specific behaviors, such as:

-

Antennal contact: The insect touching the dummy with its antennae.

-

Time spent in proximity: The duration the insect spends within a defined radius of each dummy.

-

Copulation attempts: In the context of mate recognition, any attempts by the male to copulate with the dummy.

-

-

Statistical Analysis: Compare the behavioral responses towards the treated and control dummies using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Signaling Pathways in CHC Perception

The perception of CHCs like this compound is a complex process that begins with the detection of the molecule by specialized chemosensory neurons and culminates in a behavioral response. While the specific signaling cascade for this compound has not been elucidated, the general principles of insect olfaction provide a framework for understanding this process.

Insect olfactory sensory neurons (OSNs) are housed in sensory hairs called sensilla, which are located primarily on the antennae.[9] The perception of CHCs is thought to occur through contact chemoreception, where the insect's antennae physically touch the cuticle of another insect.

The current understanding of insect odorant reception involves a dual mechanism:

-

Ionotropic Pathway: Insect odorant receptors (ORs) are ligand-gated ion channels.[10][11] They form a heteromeric complex consisting of a variable, odorant-binding subunit (ORx) and a conserved co-receptor (Orco).[11] Upon binding of a ligand like this compound to the specific ORx, the channel opens, leading to an influx of cations (Na+, K+, and Ca2+) and depolarization of the neuron.[12] This generates an action potential that is transmitted to the brain. This pathway allows for a rapid response to the chemical stimulus.[12]

-

Metabotropic Pathway: There is also evidence for the involvement of G-protein coupled signaling in insect olfaction, which is a more sensitive but slower pathway.[13][14] In this proposed model, the OR complex can also activate a G-protein (specifically Gs).[12] This, in turn, activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[12] cAMP can then directly gate the Orco channel, leading to a more sustained depolarization of the neuron.[12][15] This pathway may serve to amplify the signal, especially at low concentrations of the ligand.

Conclusion and Future Directions

This compound, as a component of the complex cuticular hydrocarbon profiles of insects, likely plays a significant role in species recognition. While direct evidence specifically isolating its function is still emerging, the established importance of methyl-branched alkanes in chemical communication provides a strong basis for this hypothesis. The methodologies outlined in this guide for CHC analysis and behavioral bioassays provide a framework for researchers to further investigate the precise role of this and other CHCs in mediating insect behavior.

Future research should focus on:

-

Comprehensive quantitative analysis: Compiling detailed quantitative data on the abundance of this compound and its isomers across a wider range of insect species.

-

Isomer-specific bioassays: Conducting behavioral assays with synthetic, enantiomerically pure isomers of this compound to determine the stereospecificity of the behavioral response.

-

Receptor deorphanization: Identifying the specific odorant receptors that bind to this compound to understand the molecular basis of its perception.

-

Neurophysiological studies: Employing techniques like single-sensillum recording to directly measure the neural response to this compound.

A deeper understanding of the role of this compound and other CHCs in species recognition will not only advance our knowledge of insect chemical ecology but may also open new avenues for the development of species-specific pest management strategies and other biotechnological applications.

References

- 1. Drosophila Cuticular Hydrocarbons Revisited: Mating Status Alters Cuticular Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cuticular hydrocarbon profiles differ between ant body parts: implications for communication and our understanding of CHC diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative study of the cuticular hydrocarbon composition of Melipona bicolor Lepeletier, 1836 (Hymenoptera, Meliponini) workers and queens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.sssup.it [iris.sssup.it]

- 5. Desiccation resistance differences in Drosophila species can be largely explained by variations in cuticular hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Z)-9-nonacosene-major component of the contact sex pheromone of the beetle Megacyllene caryae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoreceptors – ENT 425 – General Entomology [genent.cals.ncsu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Insect olfactory receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Role of Go/i subgroup of G proteins in olfactory signaling of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

The Ecological Niche of 9-Methylnonacosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methylnonacosane, a saturated branched-chain hydrocarbon, is an integral component of the epicuticular wax layer of various insect species. Its ecological niche is primarily defined by its dual role as a protective agent against desiccation and as a semiochemical involved in intraspecific communication. This technical guide synthesizes the current understanding of the ecological functions, biosynthesis, and detection of this compound, providing a resource for researchers in chemical ecology, entomology, and drug development.

Introduction

Cuticular hydrocarbons (CHCs) are a diverse class of lipids that form a critical barrier on the surface of insects, preventing water loss and protecting against environmental stressors.[1] Beyond this primary physiological role, CHCs have evolved to become key mediators of chemical communication, influencing behaviors such as mate recognition, nestmate aggregation, and species differentiation.[1][2] this compound is a methyl-branched alkane that has been identified in the CHC profiles of several insect species, including the olive fruit fly (Dasineura oleae) and the redbanded stink bug (Piezodorus guildinii).[3][4] The presence and relative abundance of this compound can convey specific information about an individual's sex, age, and mating status, thereby defining its ecological significance.[3]

Physicochemical Properties

This compound is a long-chain alkane with a methyl group at the ninth carbon position. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₆₂ |

| Molecular Weight | 422.81 g/mol |

| IUPAC Name | This compound |

Ecological Functions

The ecological niche of this compound is multifaceted, stemming from its roles in both physiological protection and chemical communication.

Prevention of Desiccation

As a component of the cuticular wax layer, this compound contributes to the overall hydrophobicity of the insect cuticle, forming a barrier that is essential for preventing water loss.[1] This function is critical for survival in terrestrial environments.

Chemical Communication

The most significant aspect of this compound's ecological niche lies in its role as a semiochemical. Methyl-branched alkanes, in general, are believed to be more important in chemical signaling than their straight-chain counterparts due to their greater structural diversity, which allows for more specific signaling.[2]

In the olive fruit fly, Dasineura oleae, the relative abundance of this compound varies significantly with the insect's sex, age, and mating status, suggesting a role in mate recognition and sexual selection.[3]

Quantitative Analysis of this compound in Dasineura oleae

The following table summarizes the relative abundance of this compound in the cuticular hydrocarbon profile of the olive fruit fly (Dasineura oleae), as determined by gas chromatography-mass spectrometry (GC-MS).[3] Data is presented as the mean relative area (%) ± standard deviation.

| Sex | Age (hours) | Mating Status | Relative Abundance (%) |

| Female | 0-12 | Virgin | 0.22 ± 0.03 |

| Female | 12-24 | Virgin | 0.21 ± 0.02 |

| Female | 24-36 | Virgin | 0.20 ± 0.02 |

| Female | 12-24 | Mated | 0.19 ± 0.02 |

| Male | 0-12 | Virgin | 0.22 ± 0.02 |

| Male | 12-24 | Virgin | 0.21 ± 0.02 |

| Male | 24-36 | Virgin | 0.21 ± 0.02 |

| Male | 12-24 | Mated | 0.19 ± 0.02 |

Data sourced from Caselli et al. (2023).[3]

Experimental Protocols

The standard methodology for the analysis of insect cuticular hydrocarbons, including this compound, involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Cuticular Hydrocarbon Extraction

-

Sample Collection: Individual or pooled insects are collected and, if necessary, euthanized by freezing.

-

Solvent Extraction: The insects are submerged in a non-polar solvent, typically hexane (B92381) or pentane, for a short period (e.g., 5-10 minutes). This dissolves the epicuticular lipids without extracting internal lipids.

-

Solvent Evaporation: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the CHC extract.

-

Reconstitution: The dried extract is reconstituted in a small, precise volume of fresh solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A small volume of the CHC extract is injected into the GC.

-

Separation: The different hydrocarbon components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fragmentation pattern for each compound, allowing for its identification.

-

Quantification: The relative abundance of each compound is determined by integrating the area under its corresponding peak in the gas chromatogram.

Biosynthesis and Signaling

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of methyl-branched alkanes like this compound occurs in specialized cells called oenocytes.[5] The general pathway involves the elongation of fatty acids with the incorporation of methylmalonyl-CoA in place of malonyl-CoA at specific steps to create the methyl branch.[6] The resulting very-long-chain fatty acid is then converted to the final hydrocarbon.[6]

Proposed Role in Chemical Communication

While the specific signaling pathway initiated by this compound has not been fully elucidated, it is understood to act as a contact pheromone. Detection is thought to occur via chemoreceptors on the antennae or other sensory organs upon physical contact with another individual. This interaction would then trigger a downstream neural signaling cascade, leading to a behavioral response.

Experimental Workflow for CHC Analysis

The overall process for identifying and quantifying this compound and other CHCs follows a standardized workflow from sample collection to data analysis.

Conclusion and Future Directions

This compound serves as a clear example of the dual functionality of cuticular hydrocarbons in insects, providing both essential physiological protection and nuanced chemical signals. The quantitative variations of this compound in species like Dasineura oleae highlight its importance in mediating social and reproductive behaviors. While the general biosynthetic pathways and analytical methods are well-established, future research should focus on elucidating the specific enzymes and regulatory mechanisms involved in the production of this compound. Furthermore, the identification of the specific chemoreceptors and the mapping of the downstream neural signaling pathways that are activated upon its detection will provide a more complete understanding of its role in the chemical ecology of insects. Such knowledge could be leveraged for the development of novel and species-specific pest management strategies.

References

- 1. The Cuticular Hydrocarbons of Dasineura Oleae Show Differences Between Sex, Adult Age and Mating Status [ouci.dntb.gov.ua]

- 2. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cuticular Hydrocarbons of Dasineura Oleae Show Differences Between Sex, Adult Age and Mating Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epicuticular hydrocarbons of the redbanded stink bug Piezodorus guildinii (Heteroptera: Pentatomidae): sexual dimorphism and alterations in insects collected in insecticide-treated soybean crops. | INIA [inia.uy]

- 5. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: GC-MS Analysis of 9-Methylnonacosane

Introduction

9-Methylnonacosane is a long-chain branched alkane that has been identified as a component of insect cuticular hydrocarbons, playing a role in chemical communication and desiccation resistance. Accurate identification and quantification of such compounds are crucial in various fields, including chemical ecology, entomology, and biofuel research. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the successful determination of this compound.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For samples where this compound is present in a complex biological matrix, an extraction and clean-up step is necessary.

a) Materials and Reagents:

-

Hexane (B92381) or Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Glass vials with PTFE-lined caps

-

Pasteur pipettes

-

Nitrogen gas supply for solvent evaporation

b) Extraction Procedure (for solid or biological samples):

-

Weigh approximately 10-100 mg of the homogenized sample into a glass vial.

-

Add 2 mL of hexane and vortex for 1 minute.

-

Sonicate the sample for 10 minutes in an ultrasonic bath.

-

Centrifuge the sample at 3000 rpm for 5 minutes to pellet any solid material.

-

Carefully transfer the supernatant to a clean glass vial.

-

Repeat the extraction (steps 2-5) two more times, combining the supernatants.

-

Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

c) Clean-up Procedure (if required):

-

Prepare a small silica gel column in a Pasteur pipette plugged with glass wool.

-

Pre-condition the column with 2 mL of hexane.

-

Load the concentrated extract onto the column.

-

Elute the alkane fraction with 5 mL of hexane.

-

Collect the eluate and concentrate it to a final volume of 100 µL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound on a standard GC-MS system.

| Parameter | Value |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 150 °C for 2 min, ramp at 10 °C/min to 320 °C, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-500 |

| Solvent Delay | 5 min |

Data Analysis and Interpretation

a) Identification:

The identification of this compound (C₃₀H₆₂) is based on its retention time and mass spectrum. The molecular weight of this compound is 422.8 g/mol [1]. Due to its branched nature, the molecular ion peak (m/z 422) in the EI mass spectrum is expected to be of very low abundance or absent[2].

The fragmentation of branched alkanes primarily occurs at the branching point to form more stable carbocations[2]. For this compound, cleavage on either side of the C9 methyl group is expected. This would lead to characteristic fragment ions. The major fragmentation will likely occur at the C9-C10 and C8-C9 bonds.

b) Expected Fragmentation Pattern:

-

Cleavage at the branching point is a key feature in the mass spectra of branched alkanes.[3]

-

The loss of the largest alkyl group at the branch point is often favored.

-

A series of fragment ions separated by 14 amu (CH₂) will be observed, which is characteristic of alkanes.

c) Quantification:

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard (e.g., a deuterated alkane or an alkane with a different chain length not present in the sample) should be used to improve accuracy and precision. The peak area of a characteristic ion of this compound is plotted against the concentration to generate the calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using GC-MS. The described methods for sample preparation, instrumental analysis, and data interpretation will enable researchers to reliably identify and quantify this long-chain branched alkane in various sample matrices. Adherence to this protocol will facilitate reproducible and accurate results in studies involving insect chemical ecology and other relevant fields.

References

Synthesis of 9-Methylnonacosane for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 9-Methylnonacosane, a long-chain branched alkane of interest in various fields of chemical and biological research. The synthesis is based on a robust and well-established Grignard reaction followed by dehydration and hydrogenation, offering a reliable method for obtaining the target compound in high purity. This protocol includes a comprehensive list of materials, step-by-step procedures, and characterization data.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₃₀H₆₂. As a long-chain branched alkane, it can serve as a valuable standard in analytical chemistry, a component in the study of lipid membranes, and a building block in the synthesis of more complex organic molecules. Its physical and chemical properties are of interest in materials science and biochemistry. This protocol outlines a reliable synthetic route to produce this compound for research purposes.

Synthetic Strategy

The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. The key steps are:

-

Grignard Reaction: Formation of a tertiary alcohol, 9-methylnonacosan-9-ol, by the reaction of a Grignard reagent (octylmagnesium bromide) with a long-chain ketone (2-decanone).

-

Dehydration: Elimination of water from the tertiary alcohol to form a mixture of isomeric alkenes (9-methylnonacos-8-ene and 9-methylnonacos-9-ene).

-

Hydrogenation: Saturation of the carbon-carbon double bond of the alkene mixture to yield the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 1-Bromooctane (B94149) | C₈H₁₇Br | 193.13 | Sigma-Aldrich | ≥98% |

| Magnesium turnings | Mg | 24.31 | Sigma-Aldrich | 99.98% |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | ≥99.7% |

| 2-Decanone (B165314) | C₁₀H₂₀O | 156.27 | Alfa Aesar | 98% |

| Sulfuric acid | H₂SO₄ | 98.08 | VWR | 95-98% |

| Palladium on carbon (10%) | Pd/C | - | Acros Organics | - |

| Hydrogen gas | H₂ | 2.02 | Airgas | High purity |

| n-Hexane | C₆H₁₄ | 86.18 | EMD Millipore | ACS Grade |

| Sodium sulfate (B86663) (anhydrous) | Na₂SO₄ | 142.04 | J.T. Baker | ACS Grade |

Step 1: Synthesis of 9-Methylnonacosan-9-ol (Grignard Reaction)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.67 g, 0.11 mol).

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, place a solution of 1-bromooctane (19.31 g, 0.10 mol) in 100 mL of anhydrous diethyl ether.

-